molecular formula C20H21N3O5S B2750335 N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide CAS No. 865173-61-1

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

Cat. No.: B2750335
CAS No.: 865173-61-1
M. Wt: 415.46
InChI Key: IUSKVSNRSUFKIB-MRCUWXFGSA-N
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Description

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a complex organic compound with the molecular formula C20H21N3O5S and a molecular weight of 415.46. This compound is characterized by its benzothiazole core, which is substituted with ethoxyethyl, nitro, and phenoxypropanamide groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is typically synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Nitration: The benzothiazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Ethoxyethyl Substitution: The nitrobenzothiazole is reacted with 2-ethoxyethanol in the presence of a base to introduce the ethoxyethyl group.

    Phenoxypropanamide Formation: Finally, the compound is reacted with 3-phenoxypropanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Chemical Reactions Analysis

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The ethoxyethyl and phenoxypropanamide groups can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide can be compared with other benzothiazole derivatives such as:

    N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide: This compound has a furan ring instead of a phenoxypropanamide group, leading to different chemical and biological properties.

    2-ethoxyethyl acetate: Although not a benzothiazole derivative, it shares the ethoxyethyl group and is used in various industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-2-27-13-11-22-17-9-8-15(23(25)26)14-18(17)29-20(22)21-19(24)10-12-28-16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSKVSNRSUFKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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